3-(2,4-Difluorophenyl)-4-fluorobenzoic acid
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Overview
Description
3-(2,4-Difluorophenyl)-4-fluorobenzoic acid: is an organic compound characterized by the presence of fluorine atoms on its phenyl and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . Another method involves the Balz-Schiemann reaction, which uses diazonium salts to introduce fluorine atoms onto aromatic rings .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, continuous-flow double diazotization has been reported to effectively synthesize difluorobenzene derivatives with high yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, 3-(2,4-Difluorophenyl)-4-fluorobenzoic acid is used as a building block for synthesizing more complex molecules. Its unique fluorine atoms can enhance the stability and reactivity of the resulting compounds .
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the binding affinity and selectivity of molecules for their biological targets .
Medicine: In medicine, fluorinated compounds are often used in drug design to improve the pharmacokinetic properties of drugs. This compound may serve as a precursor for developing new pharmaceuticals with enhanced efficacy and reduced side effects .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, where the presence of fluorine atoms can impart desirable properties like increased chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and van der Waals interactions. This can lead to increased potency and selectivity in its biological effects .
Comparison with Similar Compounds
3-(2,4-Difluorophenyl)propionic acid: This compound shares a similar structure but has a propionic acid moiety instead of a benzoic acid moiety.
2,4-Difluorophenylacetic acid: This compound has a similar difluorophenyl group but differs in the position and type of the carboxylic acid group.
Uniqueness: 3-(2,4-Difluorophenyl)-4-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on both the phenyl and benzoic acid moieties. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-2-3-9(12(16)6-8)10-5-7(13(17)18)1-4-11(10)15/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJIURXFVQMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680815 |
Source
|
Record name | 2',4',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225847-39-1 |
Source
|
Record name | 2',4',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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